REACTION_SMILES
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[C:30](=[O:31])([O-:32])[O-:33].[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:12])[c:6]([NH:8][C:9]([CH3:10])=[O:11])[cH:7]1.[Cs+:34].[Cs+:35].[O:13]1[CH:14]([CH2:16][O:17][S:18]([c:19]2[cH:20][cH:21][cH:22][c:23]([N+:24]([O-:25])=[O:26])[cH:27]2)(=[O:28])=[O:29])[CH2:15]1.[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:12][CH2:16][CH:14]2[O:13][CH2:15]2)[c:6]([NH:8][C:9]([CH3:10])=[O:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cc(Cl)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(S(=O)(=O)OCC2CO2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CC(=O)Nc1cc(Cl)ccc1OCC1CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |